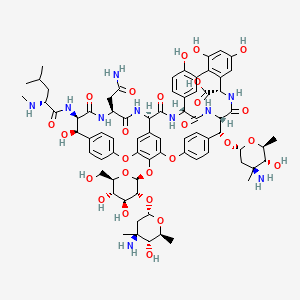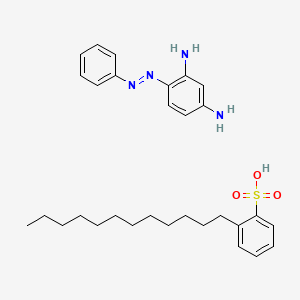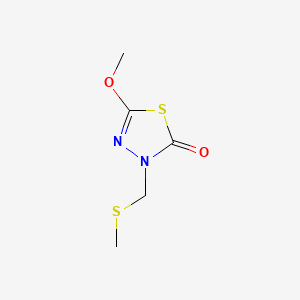
1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate thiosemicarbazides with methoxyacetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or methylthio groups are replaced by other functional groups.
Scientific Research Applications
1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazol-2(3H)-one, 5-methyl-: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1,3,4-Thiadiazol-2(3H)-one, 5-ethyl-: The presence of an ethyl group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1,3,4-Thiadiazol-2(3H)-one, 5-chloro-: The chloro derivative may exhibit different electronic properties and reactivity compared to the methoxy derivative.
Properties
CAS No. |
19691-52-2 |
|---|---|
Molecular Formula |
C5H8N2O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-methoxy-3-(methylsulfanylmethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S2/c1-9-4-6-7(3-10-2)5(8)11-4/h3H2,1-2H3 |
InChI Key |
VIHGVCRVOOZUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C(=O)S1)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


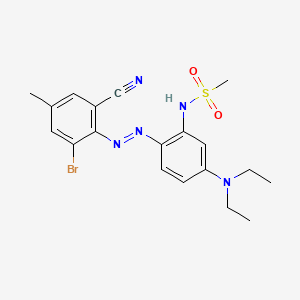
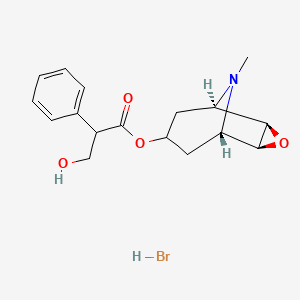


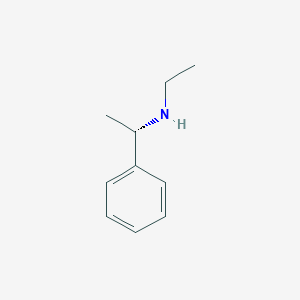
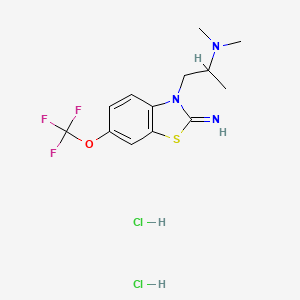
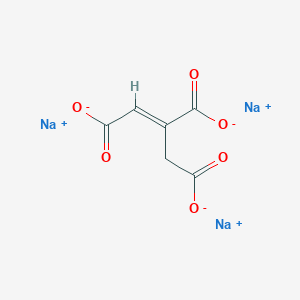

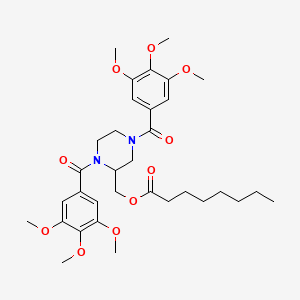
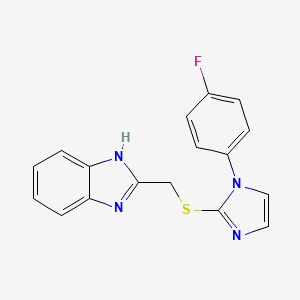
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
